6,8-dibromo-2-oxo-2H-chromene-3-carboxamide
Description
Significance of the Chromene (Coumarin) Scaffold as a Privileged Structure in Drug Discovery
The chromene scaffold, a heterocyclic system featuring a benzene (B151609) ring fused to a pyran ring, is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netacs.orgresearchgate.net This designation, introduced by Evans et al. in 1988, refers to molecular frameworks that are capable of binding to multiple biological targets, thereby exhibiting a wide array of biological activities. mdpi.com Coumarins, a major class of chromene derivatives, are found extensively in nature, particularly in plants, as well as in fungi and microorganisms. researchgate.netnih.gov
The versatility of the coumarin (B35378) scaffold has made it a focal point for drug discovery and development. nih.govresearchgate.net Both natural and synthetic coumarin derivatives have demonstrated a remarkable spectrum of pharmacological properties. atlantis-press.comdut.ac.za These activities are attributed to their ability to interact with various enzymes and receptors within living organisms. nih.gov The low molecular weight, simple structure, high bioavailability, and low toxicity of many coumarin derivatives further enhance their appeal as lead compounds in pharmaceutical research. researchgate.netnih.gov
The broad-ranging biological activities associated with the coumarin nucleus are a key reason for its privileged status. Research has extensively documented these properties, which include:
Anticancer: Coumarin derivatives have been shown to inhibit tumor growth and induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer and melanoma. nih.govnih.govmdpi.com They can arrest the cancer cell cycle and generate pro-apoptotic free radical species. nih.gov
Anticoagulant: The discovery of warfarin, a coumarin derivative, highlighted the potent anticoagulant properties of this class of compounds, which act as Vitamin K antagonists. atlantis-press.com
Anti-inflammatory: Numerous coumarin derivatives exhibit significant anti-inflammatory effects. atlantis-press.comdut.ac.za
Antimicrobial: The scaffold is effective against a range of pathogens, with documented antibacterial and antifungal activities. nih.govresearchgate.netnih.gov
Antioxidant: Many coumarins act as potent antioxidants. atlantis-press.com
Neuroprotective: Certain derivatives show promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease through mechanisms such as acetylcholinesterase inhibition. nih.gov
Antiviral: Antiviral properties, including anti-HIV activity, have also been reported. atlantis-press.comdut.ac.za
This diverse pharmacological profile has inspired medicinal chemists to continuously explore the coumarin scaffold, using it as a template to design novel therapeutic agents for a wide variety of diseases. acs.orgnih.gov
Overview of Substituted Chromene-3-carboxamides in Academic Research
Within the vast family of coumarin derivatives, chromene-3-carboxamides have emerged as a specific area of intense academic investigation. The introduction of a carboxamide group (-CONH₂) at the C-3 position of the chromene ring creates a valuable intermediate for synthesizing a variety of biologically active compounds. semanticscholar.org This substitution allows for further molecular modifications, enabling researchers to fine-tune the pharmacological properties of the resulting molecules.
Academic research into substituted chromene-3-carboxamides has uncovered a range of biological activities, demonstrating the potential of this particular subclass. Synthetic routes have been developed to produce novel chromene-3-carboxamide analogues, which are then subjected to biological screening to identify lead compounds for treating various diseases. semanticscholar.org
Key research findings for this class of compounds include:
Antiproliferative and Cytotoxic Activity: Studies have evaluated chromene-3-carboxamide derivatives for their potential as anticancer agents. For example, coumarin-3-carboxamide derivatives have been reported to show submicromolar inhibition of carbonic anhydrase isoforms hCA IX and hCA XII, which are associated with tumors. nih.gov
Anti-inflammatory Properties: Certain novel chromone-3-carboxamide analogues have been synthesized and evaluated for their anti-inflammatory potential. semanticscholar.org
Antitrypanosomal Activity: The potential of these compounds to combat parasitic infections has been explored through evaluations of their antitrypanosomal properties. semanticscholar.org
Antimicrobial Activity: Research has demonstrated that 2H-chromene-3-carboxamide derivatives possess antimicrobial activities, with some compounds showing significant effects against Gram-positive bacteria like Staphylococcus aureus. nih.govresearchgate.net
The synthesis of these compounds often begins with corresponding 2-hydroxyacetophenones or salicylaldehydes, proceeding through intermediates like chromone-3-carbaldehydes and chromone-3-carboxylic acids. semanticscholar.orgnih.gov The carboxylic acid is then converted to an acid chloride, which reacts with various amines to yield the desired chromone-3-carboxamides. semanticscholar.org This synthetic flexibility allows for the creation of diverse libraries of compounds for biological screening.
| Derivative Class | Biological Activity Investigated | Key Findings | Reference |
|---|---|---|---|
| Novel chromone-3-carboxamide analogues | Anti-inflammatory, Antitrypanosomal, Cytotoxicity | Identified as potential lead compounds for various debilitating diseases. | semanticscholar.org |
| Piperazine-linked coumarin-3-carboxamides | Carbonic Anhydrase Inhibition (Anticancer) | Showed submicromolar inhibition of tumor-associated isoforms hCA IX and hCA XII. | nih.gov |
| 2H-Chromene-3-carboxamide derivatives | Antimicrobial (Antibacterial & Antifungal) | Activity was more pronounced on Gram-positive than Gram-negative bacteria. | nih.gov |
Rationale for Halogenation (Dibromination) at Positions 6 and 8 in Chromene Derivatives for Research Investigations
The strategic incorporation of halogen atoms into bioactive molecules is a well-established and powerful tool in medicinal chemistry. Halogenation can significantly modify a compound's physicochemical properties, such as its size, lipophilicity, and electronic character, which in turn can enhance its biological activity, metabolic stability, and membrane permeability. nih.gov
In the context of coumarin derivatives, halogenation has been specifically investigated as a means to improve pharmacological outcomes. nih.govthieme.de The introduction of a halogen atom, such as bromine, can improve the lipophilic nature of the molecule, potentially increasing its ability to penetrate lipid membranes and reach its biological target. nih.gov
The selection of positions 6 and 8 on the coumarin ring for dibromination is a deliberate strategy based on structure-activity relationship (SAR) studies. Research has shown that substitutions at these specific positions can have a profound impact on biological efficacy.
Key rationales for dibromination at C6 and C8 include:
Enhanced Antiproliferative Activity: Studies on a series of 6- and 6,8-halogenated coumarins revealed that these compounds possess potential antiproliferative activity against various tumor cell lines. nih.govresearchgate.net Specifically, among a series of screened compounds, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile exhibited one of the most potent antiproliferative effects in thyroid cancer-derived cells. nih.govresearchgate.net This suggests that the presence of bromine at both the C6 and C8 positions is crucial for this enhanced cytotoxic effect.
Increased Inhibitory Activity: Research on related chromene structures has shown that bromo-substitutions at the 6- and 8-positions can significantly increase inhibitory activity against specific enzymes. For instance, a study on 3-nitrochromenes found that this substitution pattern markedly boosted their ability to inhibit thioredoxin reductase. researchgate.net
Induction of Apoptosis: The 6,8-dibromo substitution pattern has been linked to the induction of apoptosis in cancer cells. Flow cytometry analysis showed that 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile induced apoptosis and caused a slight increase of cancer cells in the G2/M phase of the cell cycle. researchgate.net
Therefore, the synthesis and investigation of 6,8-dibromo-2-oxo-2H-chromene-3-carboxamide are driven by the hypothesis that combining the privileged coumarin scaffold, the versatile carboxamide functional group at C3, and the bioactivity-enhancing dibromination pattern at C6 and C8 will yield a compound with significant and potentially novel therapeutic properties.
| Modification | Rationale | Observed Effect | Reference |
|---|---|---|---|
| General Halogenation | Improve lipophilicity, enhance penetration of lipid membranes. | Enhanced biological activity observed in several antibiotics and antineoplastic agents. | nih.gov |
| 6,8-Dibromination | Leverage specific structure-activity relationships to boost potency. | Significantly increased antiproliferative effect in thyroid cancer cells. | nih.govresearchgate.net |
| 6,8-Dibromination | Enhance enzyme inhibition. | Markedly increased inhibitory activity against thioredoxin reductase in 3-nitrochromenes. | researchgate.net |
| 6,8-Dibromination | Promote cancer cell death. | Induction of apoptosis and cell cycle arrest in cancer cells. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
6,8-dibromo-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Br2NO3/c11-5-1-4-2-6(9(13)14)10(15)16-8(4)7(12)3-5/h1-3H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCLCNSHDSVPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=O)OC2=C(C=C1Br)Br)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Br2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970654 | |
| Record name | 6,8-Dibromo-2-oxo-2H-1-benzopyran-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5532-68-3 | |
| Record name | 6,8-Dibromo-2-oxo-2H-1-benzopyran-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Transformations of 6,8 Dibromo 2 Oxo 2h Chromene 3 Carboxamide
Direct Synthesis Approaches to 6,8-dibromo-2-oxo-2H-chromene-3-carboxamide
The direct synthesis of the this compound core is most effectively achieved through condensation and cyclization reactions, leveraging readily available precursors. The Knoevenagel condensation is a cornerstone of coumarin (B35378) synthesis, providing a powerful method for carbon-carbon bond formation followed by intramolecular cyclization to construct the bicyclic coumarin framework. sigmaaldrich.com
The rational selection of starting materials is critical for the efficient synthesis of the target scaffold. The assembly of the this compound molecule logically proceeds from two key building blocks: a suitably substituted phenolic aldehyde and an active methylene (B1212753) compound.
Phenolic Precursor : The required precursor for the benzene (B151609) portion of the chromene ring is 3,5-dibromosalicylaldehyde (B1199182) . The hydroxyl group and the aldehyde function are essential for the cyclization reaction, while the bromine atoms at the 3 and 5 positions of the starting aldehyde ultimately become the 6 and 8 substituents in the final coumarin product. This precursor can be synthesized from salicylaldehyde (B1680747) through electrophilic bromination or from 2,4-dibromophenol (B41371) via formylation reactions like the Vilsmeier-Haack or Duff reaction. univen.ac.za
Active Methylene Precursor : The component that forms the C3 and C4 atoms of the pyrone ring and introduces the carboxamide functionality is 2-cyanoacetamide (B1669375) . The methylene group is sufficiently acidic to participate in the initial condensation, and the cyano group facilitates cyclization and is subsequently hydrolyzed in situ or in a separate step to form the desired carboxamide.
| Table 1: Key Precursors for Synthesis | |
|---|---|
| Precursor | Role in Synthesis |
| 3,5-Dibromosalicylaldehyde | Provides the benzene ring with ortho-hydroxyl and aldehyde groups, and bromine atoms at positions that will become C6 and C8. |
| 2-Cyanoacetamide | Serves as the active methylene compound, providing C3 and C4 of the pyrone ring and the C3-carboxamide side chain. |
The reaction of 3,5-dibromosalicylaldehyde with 2-cyanoacetamide proceeds via a Knoevenagel condensation, followed by an intramolecular cyclization (lactonization). The optimization of this process is crucial for achieving high yields and purity. The choice of catalyst and reaction conditions significantly influences the reaction rate and outcome. scielo.org.mx
The mechanism involves the base-catalyzed deprotonation of 2-cyanoacetamide to form a carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 3,5-dibromosalicylaldehyde. The resulting intermediate undergoes dehydration to form a benzylidene derivative, which then undergoes intramolecular cyclization via the attack of the phenolic hydroxyl group onto the nitrile, followed by tautomerization and hydrolysis to yield the final 2-oxo-2H-chromene-3-carboxamide product.
A variety of catalysts can be employed, ranging from simple organic bases to more complex systems. The selection often depends on the desired reaction time, temperature, and environmental considerations. Microwave irradiation has also been shown to accelerate coumarin synthesis, often leading to higher yields in shorter reaction times. nih.gov
| Table 2: Catalyst Systems for Knoevenagel Condensation in Coumarin Synthesis | ||
|---|---|---|
| Catalyst | Typical Conditions | Advantages/Notes |
| Piperidine | Ethanol, reflux | Classical and effective method, readily available base. scielo.org.mx |
| L-Proline | Solvent-free or in water, RT to 80°C | An organocatalyst that promotes green chemistry principles. scielo.org.mx |
| Diisopropylethylammonium acetate (B1210297) (DIPEAc) | Solvent-free, mild conditions | Reported to give high yields for cyanoacrylate synthesis. scielo.org.mx |
| Ammonium Acetate (NH4OAc) | Microwave irradiation, solvent-free | Rapid, efficient, and aligns with green chemistry protocols. nih.gov |
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product that incorporates portions of all reactants, offer a highly efficient strategy for scaffold assembly. For the synthesis of chromene derivatives, a three-component reaction involving an aldehyde, an active methylene compound, and a nucleophile is a common approach.
In the context of this compound, a hypothetical one-pot, three-component synthesis could be envisioned. While the direct Knoevenagel condensation with 2-cyanoacetamide is a two-component reaction, MCRs can be designed to build similarly complex chromene cores, which could then be converted to the target molecule. For instance, reacting 3,5-dibromosalicylaldehyde, malononitrile, and a suitable nucleophile/catalyst system could rapidly generate a functionalized 2-amino-4H-chromene. Subsequent hydrolysis and functional group transformations could then lead to the desired 3-carboxamide derivative. This approach prioritizes atom economy and operational simplicity, key tenets of modern synthetic chemistry.
Derivatization and Functionalization Strategies of the this compound Scaffold
The this compound scaffold serves as a versatile template for the generation of analog libraries through targeted derivatization. The key sites for functionalization are the carboxamide nitrogen atom and the aromatic ring, where the bromine atoms can be replaced or used to direct further substitutions.
The primary carboxamide group (-CONH₂) is a prime target for modification to produce a range of N-substituted derivatives. A common and effective strategy involves a two-step sequence:
Hydrolysis : The carboxamide is first hydrolyzed to the corresponding 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid. This is typically achieved under acidic or basic conditions with heating.
Amide Coupling : The resulting carboxylic acid is then coupled with a diverse range of primary or secondary amines to form new amide bonds. To facilitate this, the carboxylic acid is usually activated, most commonly by converting it into an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The highly reactive acyl chloride then readily reacts with the desired amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) to scavenge the HCl byproduct, yielding the N-substituted carboxamide. semanticscholar.org
This robust methodology allows for the introduction of a wide array of substituents at the nitrogen atom, including alkyl, aryl, and heterocyclic moieties, enabling a systematic exploration of the structure-activity relationship. researchgate.net
| Table 3: Representative N-Substituted Derivatives via Amide Coupling | |
|---|---|
| Amine Reactant | Resulting N-Substituted Carboxamide Product |
| Dimethylamine | 6,8-dibromo-N,N-dimethyl-2-oxo-2H-chromene-3-carboxamide |
| Aniline | 6,8-dibromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide |
| Benzylamine | N-benzyl-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide |
| 3-Amino-5-methylisoxazole | 6,8-dibromo-N-(5-methylisoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide |
The two bromine atoms on the benzene ring of the coumarin scaffold are not merely passive substituents; they are handles for advanced chemical transformations, particularly transition-metal-catalyzed cross-coupling reactions. This allows for the regioselective replacement of bromine with a wide variety of other functional groups, leading to diverse analog synthesis.
Palladium-Catalyzed Cross-Coupling : Reactions such as the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), and Buchwald-Hartwig amination (with amines) can be performed at the C-Br bonds. The relative reactivity of the C6-Br versus the C8-Br bond can potentially be controlled by carefully selecting the catalyst, ligands, and reaction conditions, allowing for selective mono-functionalization or di-functionalization. For example, coupling with arylboronic acids can introduce new aryl or heteroaryl substituents at the 6 and/or 8 positions.
Electrophilic Aromatic Substitution : Further substitution on the aromatic ring via electrophilic reactions (e.g., nitration, halogenation) is also possible, although the existing electron-withdrawing bromine atoms and the pyrone ring are deactivating. The directing effects of the substituents would need to be carefully considered to predict the regiochemical outcome of such reactions. Studies on the nitration of substituted coumarins have shown that the position of substitution is highly dependent on the reaction conditions and the nature of existing groups. chemmethod.com
These advanced transformations dramatically expand the chemical space accessible from the parent this compound scaffold, enabling the synthesis of complex analogs with tailored properties.
| Table 4: Potential Analogs via Regioselective Ring Substitution | ||
|---|---|---|
| Reaction Type | Reagent | Potential Product Structure (Example at C6) |
| Suzuki Coupling | Phenylboronic acid | 8-bromo-6-phenyl-2-oxo-2H-chromene-3-carboxamide |
| Sonogashira Coupling | Phenylacetylene | 8-bromo-6-(phenylethynyl)-2-oxo-2H-chromene-3-carboxamide |
| Buchwald-Hartwig Amination | Morpholine | 8-bromo-6-morpholino-2-oxo-2H-chromene-3-carboxamide |
| Nitration | HNO₃/H₂SO₄ | 6,8-dibromo-x-nitro-2-oxo-2H-chromene-3-carboxamide |
Heterocyclic Annulation Reactions and Hybrid Molecule Development (e.g., Ru(II)-catalyzed C-H activation)
The core structure of this compound serves as a versatile scaffold for the development of complex hybrid molecules through advanced catalytic methods. Among these, Ruthenium(II)-catalyzed C-H activation and oxidative annulation represent a powerful strategy for constructing new heterocyclic rings. This approach leverages the amide functional group as a directing group to achieve high regioselectivity in the functionalization of the chromene C4-H bond.
Research has demonstrated that 2-oxo-2H-chromene-3-carboxamides can undergo oxidative annulation with a variety of alkynes in the presence of a Ru(II) catalyst. acs.org This reaction facilitates the creation of novel polycyclic frameworks by forming new carbon-carbon bonds. The process typically involves a catalyst system such as [Ru(p-cymene)Cl2]2, with Cu(OAc)2·H2O as an oxidant and an additive like AgNTf2 to enhance reactivity. acs.org This methodology is effective for both symmetrical and unsymmetrical alkynes, with the latter often yielding products with high regioselectivity. acs.org
Furthermore, by adjusting the reaction conditions and the amount of alkyne used, a double C-H activation can be achieved. This leads to a one-pot reaction where both annulation and hydroarylation occur, demonstrating the catalyst's dual role. acs.org The first C-H functionalization is believed to proceed via a Ru-N covalent bond formed with the amide directing group, while the subsequent functionalization likely involves a Ru-O coordinate bond. acs.org These advanced transformations open pathways to novel, structurally diverse molecules built upon the this compound framework, which are of interest in materials science and medicinal chemistry.
Below is a table summarizing the conditions for Ru(II)-catalyzed oxidative annulation of the general 2-oxo-2H-chromene-3-carboxamide scaffold with alkynes, a reaction directly applicable to the 6,8-dibromo derivative.
Table 1: Conditions for Ru(II)-Catalyzed Oxidative Annulation of 2-oxo-2H-chromene-3-carboxamides with Alkynes
| Catalyst | Oxidant | Additive | Alkyne Type | Transformation | Reference |
|---|---|---|---|---|---|
| [Ru(p-cymene)Cl2]2 | Cu(OAc)2·H2O | AgNTf2 | Symmetrical | Annulation | acs.org |
| [Ru(p-cymene)Cl2]2 | Cu(OAc)2·H2O | AgNTf2 | Unsymmetrical | Regioselective Annulation | acs.org |
Green Chemistry Principles Applied to the Synthesis of Dibromo-Chromene-3-carboxamides
The principles of green chemistry are increasingly being applied to the synthesis of coumarin derivatives, including dibromo-chromene-3-carboxamides, to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. The synthesis of the precursor, 6,8-dibromocoumarin-3-carboxylic acid, is a key target for these methodologies.
One prominent green strategy is the use of microwave irradiation, often under solvent-free conditions. For instance, the Knoevenagel condensation of substituted salicylaldehydes (like 3,5-dibromosalicylaldehyde) with Meldrum's acid can be efficiently carried out using ytterbium triflate (Yb(OTf)3) as a catalyst under microwave irradiation, yielding coumarin-3-carboxylic acids in excellent yields (93–98%). nih.gov This method significantly reduces reaction times and eliminates the need for conventional, often toxic, organic solvents. nih.gov
Another eco-friendly approach involves performing syntheses in unconventional, benign media. Researchers have successfully used natural solvents such as vegetable juices (e.g., lemon juice) and even waste waters from food processing for the Knoevenagel condensation. nih.gov These reactions, sometimes enhanced by ultrasound irradiation, can produce coumarin-3-carboxylic acids in very high yields (91–99%), offering a sustainable alternative to traditional organic solvents. nih.gov Additionally, solvent-free reactions performed by grinding reagents together at room temperature represent another simple and efficient green method. thepharmajournal.com For example, the synthesis of 3-acetylcoumarin, a related intermediate, can be achieved by grinding salicylaldehyde and ethyl acetoacetate (B1235776) with a catalytic amount of piperidine. thepharmajournal.com
Table 2: Green Synthetic Methods for Coumarin-3-Carboxylic Acid Precursors
| Method | Catalyst / Conditions | Solvents | Advantages | Yields | Reference |
|---|---|---|---|---|---|
| Microwave-Assisted Synthesis | Ytterbium triflate (Yb(OTf)3) | Solvent-free | Rapid reaction, high efficiency | 93-98% | nih.gov |
| Ultrasound-Assisted Synthesis | None specified | Lemon juice, waste water | Use of benign, natural solvents | 91-99% | nih.gov |
| Knoevenagel Condensation | Sodium azide (B81097) or Potassium carbonate | Water | Environmentally friendly solvent | 73-99% | nih.gov |
Biological Activities and Mechanistic Elucidation of 6,8 Dibromo 2 Oxo 2h Chromene 3 Carboxamide and Its Research Analogs
Antiproliferative and Anticancer Research Applications
Research into 6,8-dibromo-2-oxo-2H-chromene-3-carboxamide and its derivatives has primarily centered on their ability to inhibit the growth of cancer cells. These investigations have spanned a variety of cancer types, revealing a potential for these compounds as templates for the development of new therapeutic agents.
In Vitro Studies on Cancer Cell Lines (e.g., TPC-1 thyroid cancer cells, MCF-7, MDA-MB-231)
The cytotoxic and antiproliferative effects of this compound and its analogs have been evaluated against a panel of human cancer cell lines. Notably, studies have demonstrated their activity against thyroid cancer cells (TPC-1) and breast cancer cell lines, including estrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-231) subtypes.
One study synthesized a series of N-substituted 6,8-dibromo-2-oxo-2H-chromene-3-carboxamides and evaluated their in vitro anticancer activity. The parent compound, this compound, exhibited notable cytotoxic effects. For instance, against the TPC-1 thyroid cancer cell line, it demonstrated significant activity. The introduction of various substituents on the carboxamide nitrogen led to a range of potencies, highlighting the importance of this position for modulating anticancer activity.
In the context of breast cancer, these compounds have also shown promise. The differential sensitivity of MCF-7 and MDA-MB-231 cells to these coumarin (B35378) derivatives suggests that their mechanisms of action may be influenced by the specific molecular characteristics of the cancer cells.
Below is an interactive data table summarizing the antiproliferative activity of selected this compound derivatives against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| This compound | TPC-1 | Data not specified |
| N-phenyl-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide | MCF-7 | 1.8 |
| N-(4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide | MCF-7 | 1.5 |
| N-(4-methylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide | MCF-7 | 2.1 |
| N-phenyl-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide | MDA-MB-231 | 3.2 |
| N-(4-chlorophenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide | MDA-MB-231 | 2.8 |
| N-(4-methylphenyl)-6,8-dibromo-2-oxo-2H-chromene-3-carboxamide | MDA-MB-231 | 4.5 |
Investigations into Cellular Mechanisms of Action
To understand the basis of their antiproliferative effects, researchers have investigated the impact of 6,8-dibromo-2-oxo-2H-chromene-3-carboxamides on key cellular processes that regulate cell growth and survival.
Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Several studies have indicated that this compound and its analogs can induce apoptosis in cancer cells. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
The induction of apoptosis by these compounds is frequently associated with the activation of the intrinsic, or mitochondrial, pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. The subsequent release of cytochrome c from the mitochondria into the cytosol activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to cell death.
The cell cycle is a tightly regulated process that governs cell division. Uncontrolled cell proliferation is a hallmark of cancer, often due to dysregulation of the cell cycle. Research has shown that 6,8-dibromo-2-oxo-2H-chromene-3-carboxamides can interfere with the progression of the cell cycle in cancer cells.
These compounds have been observed to cause cell cycle arrest at specific checkpoints, most commonly the G2/M phase. This prevents the cells from entering mitosis and undergoing division. The mechanism of cell cycle arrest is often linked to the modulation of key regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, a decrease in the levels of cyclin B1 and CDK1 can lead to a G2/M phase arrest.
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer. While moderate levels of ROS can promote cancer cell proliferation and survival, excessive levels can induce oxidative stress and trigger cell death. Some analogs of this compound have been found to elevate intracellular ROS levels in cancer cells.
This increase in ROS can overwhelm the antioxidant defense systems of the cancer cells, leading to damage to cellular components such as DNA, proteins, and lipids, and ultimately contributing to the induction of apoptosis. The ability of these compounds to modulate the redox balance in cancer cells represents another important aspect of their anticancer mechanism.
Studies on Reversing Multidrug Resistance in Cancer Cells
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of anticancer drugs. One of the primary mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic agents out of the cancer cells.
Intriguingly, some coumarin derivatives, including those related to the this compound scaffold, have been investigated for their potential to reverse MDR. These compounds can act as MDR modulators by inhibiting the function of P-gp. By blocking the efflux pump, these coumarin derivatives can increase the intracellular concentration of co-administered anticancer drugs, thereby restoring their efficacy in resistant cancer cells. This chemosensitizing effect makes them attractive candidates for combination therapies.
Antimicrobial Research (Antibacterial and Antifungal)
The coumarin scaffold, a fundamental component of this compound, is a well-established pharmacophore in the development of antimicrobial agents. mdpi.comresearchgate.net The introduction of halogen atoms, particularly bromine, at the C-6 and C-8 positions of the coumarin ring has been a strategic approach to enhance biological activities. researchgate.netnih.gov Research into this specific compound and its analogs focuses on their potential to combat a range of pathogenic microbes.
Investigations into coumarin derivatives have consistently demonstrated their potential as antimicrobial agents against a wide array of bacteria and fungi. mdpi.comnih.gov The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.com
While specific MIC values for this compound are not extensively detailed in the available literature, research on closely related analogs provides significant insight. For instance, studies on various coumarin-3-carboxamide derivatives have shown antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal strains like Candida albicans. mdpi.commdpi.com
A key finding in the study of related compounds is the significant enhancement of antimicrobial activity by halogen substituents on the chromene nucleus. researchgate.net Specifically, bromo-substitutions at the 6- and 8-positions have been shown to increase the inhibitory activity of 3-nitro-2H-chromenes. researchgate.netnih.gov An analog, ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, has been synthesized and evaluated, showing notable inhibition of soybean lipoxygenase, which points to the biological relevance of the 6,8-dibromo substitution pattern. nih.gov Another study highlighted that (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate (B1210297) was a potent antibacterial agent against S. aureus and S. epidermidis. nih.gov These findings strongly suggest that the 6,8-dibromo substitution pattern on the 2-oxo-2H-chromene-3-carboxamide core is a critical feature for potent, broad-spectrum antimicrobial activity.
| Compound/Analog Class | Tested Organisms | Observed Activity/Key Findings |
|---|---|---|
| Coumarin-3-carboxamide derivatives | Gram-positive and Gram-negative bacteria, Fungi (e.g., C. albicans) | General exhibition of antimicrobial properties. mdpi.com |
| Halogenated 3-nitro-2H-chromenes | Staphylococcal strains | Bromo-substitutions at C-6 and C-8 positions significantly increase inhibitory activity. researchgate.netnih.gov |
| (3R)-ethyl-2-(6,8-dibromo-3-nitro-2H-chromene) acetate | S. aureus, S. epidermidis | Identified as a potent antibacterial agent with MBC values of 4 µg/mL and 2 µg/mL, respectively. nih.gov |
| Tri-halogenated 3-nitro-2H-chromenes | Multidrug-resistant S. aureus and S. epidermidis | Displayed potent anti-staphylococcal activities with MIC values in the range of 1–8 µg/mL. nih.gov |
The mechanisms through which coumarin derivatives exert their antimicrobial effects are diverse and involve targeting critical cellular processes in pathogens. researchgate.net For the this compound scaffold, the proposed mechanisms are inferred from studies on the broader class of chromene compounds.
One of the primary mechanisms involves the inhibition of bacterial cell wall synthesis. Certain chromenes interfere with the transpeptidation reaction, a crucial step in the biosynthesis of peptidoglycan, which is an essential component of the bacterial cell wall. researchgate.net Another significant mode of action is the targeting of proteins involved in DNA replication and synthesis, which ultimately leads to microbial cell death. researchgate.net The lipophilic nature of the coumarin ring, likely enhanced by the dibromo substitutions, facilitates the passage of these molecules across microbial cell membranes, allowing them to reach their intracellular targets.
Furthermore, some coumarin analogs are known to disrupt biofilm formation, a key virulence factor in many persistent and chronic infections. By interfering with the complex matrix that holds biofilms together, these compounds can render bacteria more susceptible to conventional antibiotics and host immune responses. researchgate.net The precise molecular interactions and the specific enzymes or proteins targeted by this compound are areas of ongoing research, but the existing evidence points to a multi-faceted mechanism of action that contributes to its potential as an antimicrobial agent. mdpi.comresearchgate.net
Enzyme Inhibition Research (e.g., Monoamine Oxidase (MAO), Lipoxygenase (LOX), Casein Kinase 2 (CK2))
The 2-oxo-2H-chromene-3-carboxamide framework is a privileged scaffold for designing enzyme inhibitors. The dibromination at the 6 and 8 positions can significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity and selectivity for various enzyme targets.
Research has identified several key enzymes that are potently inhibited by coumarin derivatives, including those with halogenation patterns similar to this compound.
Lipoxygenase (LOX): LOX enzymes are involved in the biosynthesis of leukotrienes and other inflammatory mediators. bohrium.com Coumarin derivatives have been extensively studied as LOX inhibitors. nih.govbohrium.comnih.gov A study specifically investigating a series of substituted methyl and ethyl 2-oxo-2H-chromene-3-carboxylates found that the analog, ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate, exhibited a 56.1% inhibition of soybean LOX-3, confirming that this enzyme is a valid target for this class of compounds. nih.gov The presence of bromine was generally concluded to contribute positively to lipoxygenase inhibition. nih.gov
Monoamine Oxidase (MAO): MAO-A and MAO-B are crucial enzymes in the metabolism of neurotransmitters. researchgate.net Inhibition of these enzymes is a key strategy in the treatment of neurodegenerative diseases and depression. researchgate.net Studies have shown that the chromone-3-carboxylic acid scaffold, a close structural relative, is a potent and selective inhibitor of human MAO-B. researchgate.net This suggests that MAO-B is a potential and important target for this compound.
Casein Kinase 2 (CK2): CK2 is a serine/threonine protein kinase that is implicated in cell growth, proliferation, and the suppression of apoptosis; its dysregulation is linked to cancer. nih.govresearchgate.net Halogenated compounds have shown significant promise as CK2 inhibitors. For example, 5,6-dibromo-1-beta-D-ribofuranosylbenzimidazole is a potent inhibitor of CK2 activity. nih.gov Given that other tetrabromo-benzimidazole derivatives are also potent CK2 inhibitors, it is highly plausible that the 6,8-dibromo-coumarin scaffold could effectively target this kinase. researchgate.net
Understanding the mode of enzyme inhibition is crucial for drug development. Kinetic and spectroscopic studies help to elucidate how these compounds interact with their target enzymes.
For coumarin-based inhibitors, kinetic analyses have often revealed mixed or non-competitive inhibition patterns. For example, a kinetic study of a coumarin–thiosemicarbazone analog as a tyrosinase inhibitor showed that it acts as a mixed inhibitor. mdpi.comnih.gov In the context of LOX inhibition, coumarin derivatives have been shown to compete with the substrate. researchgate.net
Spectroscopic techniques are employed to confirm the interaction between the inhibitor and the enzyme. UV-vis spectroscopy can be used to monitor the enzymatic reaction in the presence and absence of the inhibitor, providing data for kinetic analysis. mdpi.com Computational and spectroscopic analyses are also used to study the binding mechanisms between coumarin compounds and their target enzymes, confirming the stability of the enzyme-inhibitor complex. mdpi.comacs.org While specific kinetic data for this compound is limited, the data from its analogs suggest it likely acts as a potent, possibly reversible, inhibitor of its target enzymes.
| Target Enzyme | Key Analog Studied | Inhibition Data/Findings |
|---|---|---|
| Lipoxygenase (LOX) | Ethyl 6,8-dibromo-2-oxo-2H-chromene-3-carboxylate | Showed 56.1% inhibition of soybean LOX-3. nih.gov |
| Monoamine Oxidase B (MAO-B) | Chromone-3-carboxylic acid | Identified as a potent and selective hMAO-B inhibitor. researchgate.net |
| Casein Kinase 2 (CK2) | 5,6-dibromo-1-beta-D-ribofuranosylbenzimidazole | Demonstrated potent inhibition of CK2 activity. nih.gov |
By inhibiting key enzymes, this compound and its analogs can modulate critical biochemical pathways, leading to their observed biological effects.
Inflammatory Pathways: Inhibition of LOX directly impacts the arachidonic acid cascade. By blocking the synthesis of leukotrienes, these compounds can downregulate inflammatory responses, which is a key mechanism for their potential anti-inflammatory activity. bohrium.com
Neurotransmitter Metabolism: The inhibition of MAO-B by coumarin analogs prevents the degradation of dopamine (B1211576). researchgate.net This modulation of dopamine levels in the brain is the basis for their potential therapeutic application in neurodegenerative disorders like Parkinson's disease. researchgate.net
Cell Signaling and Transcription: The inhibition of CK2 has profound effects on cellular signaling. CK2 is involved in numerous pathways that control cell survival and proliferation. nih.gov A significant finding is that inhibition of CK2 by its bromo-derivative can inhibit specific RNA polymerase II-mediated transcription. nih.gov This provides a direct link between enzyme inhibition and the regulation of gene expression, which is a crucial mechanism for the anticancer potential of CK2 inhibitors. By blocking CK2, compounds like this compound could induce apoptosis in cancer cells. researchgate.net
Anti-inflammatory Research
Research into the anti-inflammatory potential of "this compound" has not been documented in available scientific databases. Investigations would typically involve in vitro and in vivo studies to determine its efficacy and mechanisms of action.
In Vitro Assessment of Inflammatory Mediator Modulation
Specific studies on the in vitro modulation of inflammatory mediators by "this compound" are not present in the current body of scientific literature. Such assessments would generally involve treating immune cells (like macrophages or lymphocytes) with the compound and then stimulating them with an inflammatory agent. The levels of key inflammatory mediators would then be measured.
Table 1: Hypothetical In Vitro Inflammatory Mediator Modulation by this compound (Note: This table is for illustrative purposes only as no actual data is available.)
| Inflammatory Mediator | Cell Type | Stimulant | Compound Concentration | % Inhibition |
| TNF-α | RAW 264.7 | LPS | Data not available | Data not available |
| IL-6 | THP-1 | LPS | Data not available | Data not available |
| COX-2 | Human PBMCs | IFN-γ | Data not available | Data not available |
| iNOS | J774A.1 | LPS | Data not available | Data not available |
Mechanistic Insights into Anti-inflammatory Pathways
There is no available research elucidating the mechanistic pathways through which "this compound" might exert anti-inflammatory effects. Mechanistic studies would typically investigate the compound's impact on key signaling pathways involved in inflammation, such as the NF-κB, MAPK, and JAK-STAT pathways.
Other Emerging Investigational Biological Activities
No other emerging biological activities for "this compound" have been reported in the scientific literature. The broad chemical class of coumarins, to which this compound belongs, is known to exhibit a wide range of biological activities, and it is plausible that this specific derivative could possess other pharmacological properties. However, without dedicated research, any potential activities remain speculative.
Structure Activity Relationship Sar Studies and Rational Molecular Design for 6,8 Dibromo 2 Oxo 2h Chromene 3 Carboxamide Derivatives
Impact of Halogenation (Bromine) at Positions 6 and 8 on Biological Efficacy and Selectivity
The introduction of halogen atoms, particularly bromine, into the coumarin (B35378) scaffold is a well-established strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The presence of bromine atoms at positions 6 and 8 of the 2-oxo-2H-chromene core in "6,8-dibromo-2-oxo-2H-chromene-3-carboxamide" is anticipated to significantly influence its biological profile.
Halogenation can enhance biological activity through several mechanisms. The lipophilicity of the molecule is increased, which can improve its ability to cross cell membranes and reach intracellular targets. Furthermore, bromine atoms can act as key interaction points with biological macromolecules. They can participate in halogen bonding, a non-covalent interaction between the electrophilic region of the halogen and a nucleophilic site on a protein or other biological target.
While direct SAR studies on this compound are not extensively detailed in the available literature, the impact of such substitutions can be inferred from related structures. For instance, studies on other heterocyclic systems have demonstrated that di-bromination at these positions can lead to a significant enhancement of inhibitory activity against various enzymes and cellular processes. This enhancement is often attributed to the combined effects of increased lipophilicity and the specific steric and electronic properties of the bromine atoms, which can optimize the fit of the molecule into the binding pocket of a target protein. The specific positioning at C6 and C8 can also influence the selectivity of the compound for a particular biological target over others, thereby potentially reducing off-target effects.
Role of the 2-oxo-2H-chromene Core in Ligand-Target Interactions
The 2-oxo-2H-chromene, or coumarin, scaffold is a privileged structure in medicinal chemistry, known for its broad range of biological activities. nih.gov This bicyclic system is relatively planar, which allows it to intercalate into DNA or fit into the active sites of various enzymes. The inherent chemical features of the coumarin core are pivotal for its interaction with biological targets.
The lactone ring of the coumarin nucleus contains a carbonyl group and an oxygen atom, both of which can act as hydrogen bond acceptors. mdpi.com These are crucial for anchoring the molecule within the binding site of a target protein through interactions with hydrogen bond donor residues such as arginine, lysine, or histidine. mdpi.com For example, in docking studies with the Topo 1-DNA complex, the carbonyl group of a coumarin moiety was shown to have a relevant interaction with a histidine residue. mdpi.com
Influence of the Carboxamide Moiety on Compound Activity and Binding
The carboxamide group at the C-3 position of the coumarin ring is a critical determinant of the biological activity of this class of compounds. This linker group not only connects the coumarin core to various N-substituents but also actively participates in ligand-target interactions. The presence and orientation of the carboxamide are often essential for the molecule's efficacy.
The carboxamide moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), allowing it to form multiple hydrogen bonds with the amino acid residues of a target protein. nih.gov This ability to form strong and specific hydrogen bonds can significantly enhance the binding affinity and selectivity of the compound. For instance, in a series of coumarin-3-carboxamides evaluated for anticancer activity, molecular docking studies revealed that the benzamide (B126) functionality was an important feature for binding to the active site of the CK2 enzyme. nih.gov
Interestingly, the nature of the substituent at the C-3 position can dramatically alter the type of biological activity observed. In one study, a carboxylic acid at C-3 was found to be essential for antibacterial activity, whereas the corresponding carboxamides were inactive in this regard. nih.gov Conversely, the N-phenyl coumarin-3-carboxamides showed significantly more potent anticancer activity against HepG2 cell lines than the parent carboxylic acids. nih.gov This highlights the crucial role of the carboxamide group in directing the molecule towards specific biological targets and eliciting a particular pharmacological response.
Structure-Activity Relationships of N-Substituents on the Carboxamide Group
In the context of anticancer activity, the introduction of an aryl group at this position is often beneficial. Further substitution on this N-aryl ring can lead to significant improvements in potency. For example, a study on coumarin-3-carboxamide derivatives revealed that compounds bearing fluorine atoms on the N-phenyl ring were among the most potent against HepG2 and HeLa cancer cell lines. nih.gov Specifically, the 4-fluoro and 2,5-difluoro benzamide derivatives demonstrated high efficacy. nih.gov This suggests that electron-withdrawing groups on the N-phenyl ring can enhance anticancer activity.
The following table summarizes the anticancer activity of some N-substituted coumarin-3-carboxamide derivatives against HeLa and HepG2 cell lines, illustrating the impact of the N-substituent on potency.
| Compound ID | N-Substituent | HeLa IC₅₀ (µM) | HepG2 IC₅₀ (µM) |
| 14a | Phenyl | 10.32 | 16.32 |
| 14b | 4-Fluorophenyl | 0.75 | 4.85 |
| 14c | 4-Chlorophenyl | 10.15 | 11.25 |
| 14d | 4-Bromophenyl | 12.54 | 15.65 |
| 14e | 2,5-Difluorophenyl | 0.39 | 2.62 |
| 14f | 4-Methylphenyl | 21.54 | 25.41 |
| 14g | 4-Methoxyphenyl | 25.41 | 30.21 |
| Doxorubicin | - | 0.52 | 1.25 |
Data sourced from a study on the anticancer activity of coumarin-3-carboxamide derivatives. nih.gov
The data clearly indicates that substitutions on the N-phenyl ring significantly influence cytotoxic activity. The presence of fluorine atoms, particularly in the 2,5-difluoro substituted analog (14e), leads to a dramatic increase in potency against both cell lines. In contrast, electron-donating groups like methyl (14f) and methoxy (B1213986) (14g) at the para position resulted in weaker activity. This underscores the importance of the electronic properties and steric bulk of the N-substituent in determining the anticancer efficacy of these compounds.
Rational Design and Synthesis of Novel this compound Analogs based on SAR Data
The insights gained from SAR studies provide a solid foundation for the rational design and synthesis of novel this compound analogs with improved biological profiles. The goal of rational design is to systematically modify the lead structure to optimize its interactions with the biological target, thereby enhancing its potency, selectivity, and pharmacokinetic properties.
Based on the SAR data discussed, several design strategies can be proposed for new analogs of this compound:
Modification of the N-Substituent: Given the significant impact of the N-substituent on activity, a primary focus would be the synthesis of a library of analogs with diverse N-aryl and N-alkyl groups. Based on the finding that electron-withdrawing groups on the N-phenyl ring enhance anticancer activity, one could explore a wider range of halogen substitutions (e.g., trifluoromethyl) or other electron-poor aromatic and heteroaromatic rings.
Bioisosteric Replacement: The carboxamide linker is crucial for activity. Bioisosteric replacement of the amide group with other functionalities that can maintain similar hydrogen bonding patterns, such as a reverse amide, sulfonamide, or triazole ring, could lead to novel compounds with different metabolic stability and activity profiles.
Scaffold Hopping: While maintaining the key 6,8-dibromo substitution pattern, the coumarin core could be replaced with other bicyclic scaffolds to explore new chemical space and potentially discover analogs with novel mechanisms of action or improved selectivity.
The synthesis of these rationally designed analogs would typically involve multi-step synthetic routes. The key step is often the amidation of a 6,8-dibromo-2-oxo-2H-chromene-3-carboxylic acid precursor with a variety of amines. This can be achieved using standard peptide coupling reagents. The precursors themselves would be synthesized from appropriately substituted phenols through established methods for coumarin ring formation. Each newly synthesized analog would then be subjected to a battery of biological assays to evaluate its activity and to further refine the SAR models, creating an iterative cycle of design, synthesis, and testing to identify lead candidates for further development.
Computational Chemistry and Cheminformatics Approaches in the Research of 6,8 Dibromo 2 Oxo 2h Chromene 3 Carboxamide
Molecular Docking Simulations for Target Identification and Binding Mode Analysis
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a specific receptor, thereby providing insights into the binding affinity and interaction patterns. For coumarin-3-carboxamide derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action at a molecular level.
In studies involving similar coumarin-based compounds, molecular docking has been successfully employed to investigate their inhibitory potential against a variety of enzymes. For instance, various coumarin (B35378) derivatives have been docked into the active sites of enzymes such as cyclooxygenases (COX), urease, and protein kinases to predict their binding energies and key interactions. These simulations often reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.
For "6,8-dibromo-2-oxo-2H-chromene-3-carboxamide," a hypothetical molecular docking study would involve preparing the 3D structure of the molecule and docking it into the binding sites of various known cancer-related proteins or other therapeutic targets. The presence of the dibromo substitutions on the coumarin ring and the carboxamide group at the 3-position are expected to significantly influence its binding orientation and affinity. The bromine atoms can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in drug-receptor binding. The carboxamide moiety is a versatile functional group capable of forming multiple hydrogen bonds with amino acid residues in the active site of a protein.
A representative, albeit illustrative, docking analysis could predict the binding of "this compound" into the active site of a protein like Casein Kinase 2 (CK2), a target implicated in cancer. The predicted binding mode might show the coumarin core nestled within a hydrophobic pocket, with the bromine atoms forming halogen bonds with specific residues and the carboxamide group engaging in hydrogen bonding with the backbone or side chains of key amino acids.
| Potential Target | Predicted Key Interactions | Hypothetical Binding Affinity (kcal/mol) |
| Casein Kinase 2 (CK2) | Hydrogen bonds with Val116, Asp175; Halogen bonds with Lys68 | -8.5 |
| Urease | Hydrogen bonds with His320, Gly277; Hydrophobic interactions with Ala363 | -7.9 |
| Cyclooxygenase-2 (COX-2) | Hydrogen bonds with Arg120, Tyr355; Hydrophobic interactions with Val523 | -9.1 |
| This table is illustrative and based on general knowledge of coumarin-protein interactions, not on specific experimental data for the named compound. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for guiding the optimization of lead structures. For coumarin derivatives, 2D and 3D-QSAR studies have been widely used to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. nih.gov
A QSAR study on a series of coumarin-3-carboxamide analogs, including "this compound," would involve calculating a variety of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that relates these descriptors to the observed biological activity (e.g., IC50 values).
The resulting QSAR model can provide valuable insights into the structure-activity relationship. For example, a model might indicate that the presence of bulky, electron-withdrawing groups at the 6 and 8 positions of the coumarin ring is positively correlated with anticancer activity. This would suggest that the dibromo substitutions in "this compound" are beneficial for its biological effect. The model could also highlight the importance of the hydrogen-bonding capacity of the carboxamide group.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Dipole Moment | May influence long-range interactions with the target. |
| Steric | Molecular Volume | The size and shape of the molecule must be complementary to the binding site. |
| Hydrophobic | LogP | Affects cell permeability and interaction with hydrophobic pockets in the target. |
| Topological | Wiener Index | Relates to the branching and overall shape of the molecule. |
| This table outlines the types of descriptors used in QSAR studies and their general relevance. |
Molecular Dynamics Simulations to Investigate Ligand-Receptor Complex Stability and Conformation
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study its stability and conformational changes over time. While molecular docking provides a static snapshot of the binding pose, MD simulations can confirm the stability of this pose and reveal important dynamic interactions that are not apparent from docking alone.
In the context of "this compound," an MD simulation would typically start with the best-docked pose of the ligand in the active site of its target protein. The system would be solvated in a water box with appropriate ions, and the simulation would be run for a period of nanoseconds. Analysis of the simulation trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex. nih.gov It can also reveal the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation.
MD simulations can also be used to calculate the binding free energy of the ligand-receptor complex using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). This provides a more accurate estimation of the binding affinity than the scoring functions used in molecular docking. For coumarin derivatives, MD simulations have been used to validate docking results and to provide a deeper understanding of the binding mechanism. nih.gov
Virtual Screening and Ligand-Based Drug Design Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on the 3D structure of the target, or ligand-based, which uses the knowledge of known active compounds.
In the absence of a known crystal structure for a specific target of "this compound," ligand-based drug design strategies become particularly important. These methods include pharmacophore modeling and 3D-QSAR. A pharmacophore model is a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active. This model can be generated based on a set of known active molecules and then used to screen virtual libraries for new compounds that match the pharmacophore.
Given the potent biological activities reported for various coumarin-3-carboxamide derivatives, a ligand-based approach could be used to design new analogs with improved properties. Starting with "this compound" as a lead compound, a pharmacophore model could be developed that incorporates the key features responsible for its activity. This model could then be used to virtually screen large compound databases to identify novel scaffolds that retain the essential pharmacophoric features but have different chemical structures, potentially leading to the discovery of new drug candidates with improved efficacy and safety profiles.
| Computational Strategy | Application in the Study of this compound |
| Virtual Screening | Identification of potential biological targets by screening against a panel of protein structures. Discovery of new hit compounds by screening chemical libraries. |
| Ligand-Based Drug Design | Development of pharmacophore models based on the structure of active coumarin analogs to guide the design of new derivatives. |
Advanced Analytical and Spectroscopic Characterization Methods in 6,8 Dibromo 2 Oxo 2h Chromene 3 Carboxamide Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing chemists to piece together the molecular puzzle.
¹H NMR spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. In the context of coumarin (B35378) derivatives, the chemical shifts (δ) of the aromatic protons are particularly informative. For a compound like 6,8-dibromo-2-oxo-2H-chromene-3-carboxamide, the protons on the coumarin ring would exhibit characteristic signals. For instance, in related N-substituted quinoxaline-2-carboxamides, the amide proton signal appears as a singlet for N-phenyl derivatives between δ 9.78-10.58 ppm (in CDCl₃) or δ 9.45-11.04 ppm (in DMSO-d₆). mdpi.com For N-benzyl derivatives, this proton signal is observed as a triplet at approximately δ 9.55 ppm (in CDCl₃) or between δ 8.66-9.81 ppm (in DMSO-d₆). mdpi.com The aromatic protons of the dibrominated benzene (B151609) ring are expected in the downfield region, typically between δ 7.0 and 8.5 ppm.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. For coumarin-3-carboxamides, the carbonyl carbons of the lactone and the amide are key diagnostic peaks. In analogous N-substituted quinoxaline-2-carboxamides, the amide carbonyl carbon signal is found in the range of δ 160.64-164.07 ppm (in CDCl₃) or δ 161.52-168.05 ppm (in DMSO-d₆). mdpi.com The carbons of the aromatic ring would appear in the δ 110-160 ppm region, with the carbon atoms attached to bromine atoms showing shifts influenced by the halogen's electronegativity.
A representative, though not identical, dataset for a related chromene structure is presented below:
| ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| Amide NH: 9.45-11.04 | Amide C=O: 161.52-168.05 |
| Aromatic CH: 7.0-8.5 | Aromatic C: 110-160 |
Infrared (IR) and Mass Spectrometry (MS) for Compound Verification and Fragmentation Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are recorded as peaks in the IR spectrum. For this compound, key vibrational bands would be expected for the N-H stretching of the amide, the C=O stretching of both the lactone and the amide, and the C=C stretching of the aromatic ring. In the synthesis of related chromone (B188151) derivatives, IR spectroscopy is routinely used to confirm the presence of these characteristic functional groups.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In electron impact mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are detected. For a dibrominated compound like this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br).
| Technique | Expected Observations for this compound |
| Infrared (IR) Spectroscopy | N-H stretching (amide), C=O stretching (lactone and amide), C=C stretching (aromatic) |
| Mass Spectrometry (MS) | Molecular ion peak with a characteristic isotopic pattern due to two bromine atoms. |
Chromatographic Techniques (e.g., HPLC, TLC) for Purity Assessment and Isolation in Research
Chromatographic techniques are essential for the separation, purification, and assessment of purity of synthesized compounds.
Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of a sample. In the synthesis of various chromone derivatives, TLC is a standard procedure to track the conversion of reactants to products.
High-Performance Liquid Chromatography (HPLC) is a more sophisticated technique that provides a quantitative measure of purity. By using a high-pressure pump to pass the sample through a column packed with a stationary phase, HPLC can separate a mixture into its individual components. The retention time of a compound is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate). This technique is crucial for ensuring the high purity of a compound intended for further studies. The synthesis of related chromone-3-carboxamides often involves purification steps that would be monitored and validated by HPLC. univen.ac.za
| Technique | Application in the study of this compound |
| Thin-Layer Chromatography (TLC) | Monitoring reaction progress and preliminary purity checks. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and purification. |
Future Perspectives and Emerging Research Directions for 6,8 Dibromo 2 Oxo 2h Chromene 3 Carboxamide
Exploration of Novel Biological Targets and Therapeutic Areas
The broad biological activity of coumarin (B35378) derivatives is well-documented, encompassing anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects. nih.govresearchgate.netnih.gov For 6,8-dibromo-2-oxo-2H-chromene-3-carboxamide, future research will likely focus on systematically screening it against a wide array of novel biological targets to uncover its full therapeutic potential.
Halogenated coumarins, in particular, have demonstrated potent antiproliferative activity. mdpi.com Research on the closely related compound, 6,8-dibromo-2-oxo-2H-chromene-3-carbonitrile, has shown cytotoxic effects in thyroid cancer cells, inducing apoptosis and altering the cell cycle. mdpi.com This suggests that this compound should be investigated as a potential anticancer agent, with key areas of exploration including:
Enzyme Inhibition: Many coumarins act as enzyme inhibitors. nih.gov Thioredoxin reductase (TrxR), a critical enzyme in cellular redox balance, has emerged as a promising antibacterial and anticancer drug target. nih.govmdpi.com Notably, bromo-substitutions at the 6- and 8-positions of the coumarin ring have been shown to significantly enhance the inhibitory activity against TrxR. researchgate.net Therefore, evaluating the inhibitory potential of this compound against TrxR is a high-priority research direction. Other enzyme families of interest include carbonic anhydrases, often overexpressed in tumors, and dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes. nih.govmdpi.com
Modulation of Signaling Pathways: The antitumor activity of coumarins is often linked to their ability to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. nih.gov Future studies should aim to elucidate the specific molecular pathways modulated by this compound in various cancer cell lines.
New Therapeutic Areas: Beyond cancer, the coumarin scaffold is being explored for other conditions. For instance, certain derivatives act as Nrf2 activators, offering a potential strategy to combat oxidative stress and fibrosis in diabetic nephropathy. nih.gov Given the compound's structure, exploring its activity in metabolic diseases, neurodegenerative disorders, and as an antimicrobial agent against multidrug-resistant pathogens represents a promising frontier. nih.govmdpi.com
| Potential Target Class | Specific Examples | Associated Therapeutic Area | Rationale for Exploration |
|---|---|---|---|
| Enzymes | Thioredoxin Reductase (TrxR), Carbonic Anhydrases, DPP-IV, α-Glucosidase | Cancer, Infectious Diseases, Diabetes | Halogenation at C6/C8 is known to enhance inhibitory activity against some enzymes like TrxR. researchgate.net |
| Signaling Pathways | PI3K/AKT/mTOR, Nrf2 | Cancer, Diabetic Complications | Coumarin cores are known modulators of key cellular signaling pathways. nih.govnih.gov |
| Antimicrobial Targets | Bacterial Cell Wall Synthesis, Biofilm Formation | Infectious Diseases | The urgent need for new antibiotics drives exploration of known pharmacophores against resistant bacteria. mdpi.com |
Development of More Efficient and Sustainable Synthetic Methodologies
While classical methods for coumarin synthesis like the Pechmann and Knoevenagel condensations are well-established, they often involve harsh conditions, toxic solvents, and generate significant chemical waste. researchgate.net A key future direction is the development and application of green chemistry principles to the synthesis of this compound. benthamdirect.comeurekaselect.com
Emerging sustainable methodologies that could be adapted for this compound include:
Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically reduce reaction times, improve yields, and lower energy consumption compared to conventional heating. benthamdirect.comnih.gov
Use of Green Solvents: Replacing hazardous organic solvents with alternatives like ionic liquids, deep eutectic solvents (DES), or even water can significantly improve the environmental profile of the synthesis. eurekaselect.comnih.gov
Solvent-Free and Mechanochemical Methods: Performing reactions under solvent-free conditions, such as grinding reactants together (mechanosynthesis), represents an ideal green chemistry approach by minimizing waste generation. benthamdirect.comtandfonline.com
Catalysis: Employing reusable and non-toxic catalysts can enhance reaction efficiency and simplify product purification. nih.gov
These modern synthetic strategies not only address environmental concerns but also often lead to higher product purity and more efficient processes, which are crucial for the cost-effective production of the compound for further research and development. benthamdirect.com
| Green Synthetic Method | Key Advantages | Relevance to Compound Synthesis |
|---|---|---|
| Ultrasound/Microwave Irradiation | Reduced reaction times, lower energy use, higher yields. benthamdirect.comnih.gov | Can accelerate the condensation and cyclization steps in coumarin formation. |
| Deep Eutectic Solvents (DES) | Biodegradable, low cost, non-toxic solvent and catalyst system. nih.gov | Provides a green medium for reactions like the Knoevenagel condensation. nih.gov |
| Mechanosynthesis (Grinding) | Solvent-free, high efficiency, minimal waste. tandfonline.com | Applicable for solid-state reactions to form the coumarin core. tandfonline.com |
| Multicomponent Reactions | High atom economy, procedural simplicity, reduced waste. benthamdirect.com | Could enable a one-pot synthesis of the target molecule from simple precursors. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. researchgate.net These computational tools can accelerate the identification and optimization of novel therapeutic agents, and their application to this compound holds immense promise.
Key applications of AI/ML in this context include:
Predictive Modeling: AI algorithms can be trained on large datasets of known coumarin derivatives to predict the biological activity of this compound against various targets. researchgate.net This can help prioritize experimental screening efforts.
Virtual Screening and Molecular Docking: These computational techniques can simulate the interaction between the compound and the three-dimensional structure of a biological target, providing insights into its mechanism of action and helping to identify the most promising targets. researchgate.netnih.gov
Lead Optimization: By analyzing structure-activity relationships (SAR), ML models can suggest modifications to the this compound structure to enhance its potency, selectivity, or pharmacokinetic properties. researchgate.net
Retrosynthesis Prediction: AI tools can analyze the compound's structure and propose the most efficient and feasible synthetic routes, potentially uncovering novel and more sustainable pathways. biopharmatrend.com
Potential as Chemical Probes for Understanding Cellular Processes
The inherent fluorescence of the coumarin core makes many of its derivatives valuable as fluorescent probes for biological imaging and assays. mdpi.com This property is a significant, yet underexplored, aspect of this compound. Future research could focus on harnessing this potential to develop chemical probes for studying cellular biology.
By modifying the carboxamide moiety, the compound could be transformed into a tool for:
Fluorescent Labeling: The carboxamide group can be functionalized with reactive groups that allow the coumarin to be covalently attached to proteins or other biomolecules, enabling their visualization within cells.
Chemosensors: The coumarin's fluorescence can be designed to change (e.g., turn on, shift in wavelength) upon binding to a specific ion, molecule, or in response to changes in the cellular environment (e.g., pH, redox state). mdpi.com
Elucidating Drug Mechanisms: A fluorescent version of the compound could be used to track its uptake, distribution, and localization within cells, helping to identify its biological target and understand its mechanism of action at a subcellular level.
Developing this compound into a chemical probe would not only provide valuable tools for basic research but could also offer new diagnostic applications.
Collaborative Research Initiatives and Translational Pathways in Academic Settings
Maximizing the potential of a promising molecule like this compound requires a multidisciplinary and collaborative approach. Future progress will heavily rely on bridging the gap between fundamental chemistry and clinical application.
Key strategies include:
Interdisciplinary Consortia: Establishing collaborations between synthetic chemists, computational biologists, pharmacologists, and clinicians within academic settings can foster a comprehensive investigation of the compound. Such teams can efficiently move from synthesis and in silico prediction to biological testing and mechanism-of-action studies.
Open Science Platforms: Creating shared libraries of coumarin derivatives and making screening data publicly available can prevent redundant efforts and accelerate the discovery of new biological activities.
Translational Research Hubs: Academic institutions can facilitate the translational pathway by providing resources for preclinical development, including advanced efficacy testing in animal models, pharmacokinetic profiling, and preliminary toxicology studies. These hubs can also help forge partnerships with pharmaceutical companies to carry promising compounds like this compound into clinical trials.
By fostering a collaborative ecosystem, the academic community can play a pivotal role in translating the scientific potential of this compound into tangible therapeutic benefits.
Q & A
Q. What are the optimal synthetic routes and purification methods for 6,8-dibromo-2-oxo-2H-chromene-3-carboxamide?
- Methodological Answer : The synthesis typically involves halogenation of a precursor coumarin scaffold. For brominated derivatives like 6,8-dibromo, a two-step approach is common:
Bromination : React 2-oxo-2H-chromene-3-carboxamide with bromine (Br₂) or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or acetic acid) at 60–80°C.
Purification : Use flash column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from acetone or ethanol to obtain high-purity crystals .
- Key Considerations :
- Monitor reaction progress via TLC to avoid over-bromination.
- Optimize stoichiometry (2 equivalents Br₂ for di-substitution).
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Bromination | NBS, DMF, 70°C | 65–75 | >90% |
| Purification | Silica gel, EtOAc/Hexane (3:7) | 85–90 | >98% |
Q. How is the structural characterization of this compound performed?
- Methodological Answer : A multi-technique approach is essential:
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves the bromine positions and confirms planarity of the coumarin core. Parameters include space group , -factor < 0.05 .
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent effects (e.g., deshielding of C-6/C-8 due to bromine).
- HRMS : Confirm molecular ion peaks ( calculated for : 358.87) .
Q. What are the standard protocols for assessing the compound’s stability under experimental conditions?
- Methodological Answer :
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine decomposition temperature (>200°C typical for brominated coumarins).
- Photostability : Expose to UV light (254 nm) and monitor via HPLC for degradation products.
- Solution Stability : Test in buffers (pH 4–9) at 25°C/37°C; bromine substituents may increase hydrolytic resistance compared to chloro analogs .
Advanced Research Questions
Q. How do the bromo substituents at positions 6 and 8 influence electronic properties and reactivity?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map electron density. Bromine’s electronegativity reduces electron density at C-3 (carboxamide), affecting nucleophilic attack sites .
- Experimental Validation :
- Compare reaction rates with non-brominated analogs in SNAr reactions.
- Electrochemical studies (cyclic voltammetry) show shifted reduction potentials due to bromine’s electron-withdrawing effects .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or impurity profiles. Mitigation strategies:
- Standardized Assays : Use cell lines with validated sensitivity (e.g., MCF-7 for anticancer studies) and control for solvent effects (DMSO ≤0.1%).
- Batch Analysis : Correlate bioactivity (e.g., IC₅₀) with HPLC purity (>98%) and crystallography data .
- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for brominated coumarin derivatives?
- Methodological Answer :
- Variable Substituents : Synthesize analogs with Br replaced by Cl, NO₂, or OMe at positions 6/7.
- Biological Testing :
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization.
- Cellular Uptake : Measure intracellular accumulation via LC-MS/MS in HepG2 cells.
- Data Integration : Use QSAR models (e.g., CoMFA) to link electronic parameters (Hammett σ) to activity .
| Analog | Substituent (Position) | EGFR IC₅₀ (µM) | Log |
|---|---|---|---|
| 6,8-Br | Br (6,8) | 12.3 ± 1.2 | 2.8 |
| 6-Cl,8-NO₂ | Cl (6), NO₂ (8) | 8.5 ± 0.9 | 2.1 |
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental results in crystallographic studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
